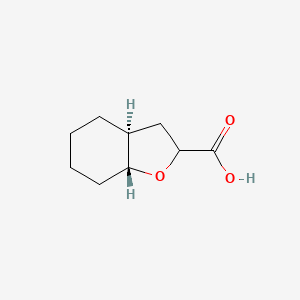

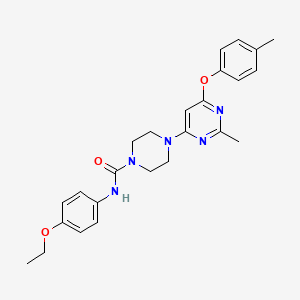

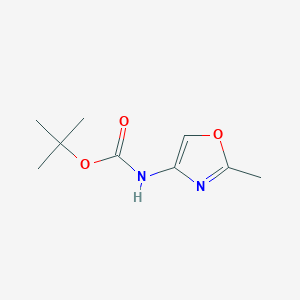

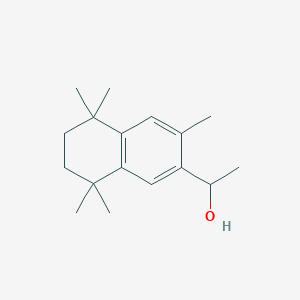

![molecular formula C12H15NO6S B2697918 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid CAS No. 1009595-24-7](/img/structure/B2697918.png)

2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

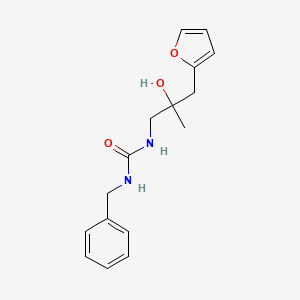

“2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C12H15NO6S .

Synthesis Analysis

The synthesis of related compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The synthesized compounds are characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Molecular Structure Analysis

The molecular structure of the related compound 2H-1,5-Benzodioxepin, 3,4-dihydro- has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization by treatment with a mixture of sodamide and a solvent selected preferably from dimethyl sulfoxide (DMSO), dimethylformamide (DMF), sulfolane, benzene, toluene or xylene .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 3,4-Dihydro-2H-1,5-benzodioxepin include a molecular weight of 150.18, and it is available in either liquid or solid form .Wissenschaftliche Forschungsanwendungen

Synthetic Applications :

- The compound is used in the synthesis of biologically active molecules. For instance, a study described a method for preparing 3-(aminothiocarbonylthio)propanoic acids, intermediates in synthesizing biologically active 2-thioxo-l,3thiazan-4-ones, which are structurally related to 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid (M. M. Orlinskii, 1996).

Pharmacological Research :

- Studies have investigated the pharmacological properties of related compounds. For example, the activity of 2-amino-7-phosphonoheptanoic acid, a structurally similar compound, was examined for anxiolytic activity in animal models (D. Stephens et al., 2004).

Organic Chemistry and Compound Synthesis :

- In organic chemistry, the compound is involved in novel synthesis methods. A study described a novel isocyanide-based three-component synthesis of benzimidazo[1,2-a][1,4]diazepinones using a related compound (M. Ghandi, N. Zarezadeh, Abuzar Taheri, 2011).

- Another study explored fluorescence derivatization of amino acids with related compounds, showing its potential in creating fluorescent derivatives for biological assays (V. Frade et al., 2007).

Clinical Research and Drug Development :

- The compound is also significant in the development of new drugs. For instance, a study conducted on a new angiotensin-converting enzyme inhibitor and its active metabolite involved compounds structurally similar to 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid (G. Kaiser et al., 1987).

Chemical Analysis and Characterization :

- There is research focused on the chemical analysis and characterization of compounds with a similar structure. A study described the synthesis and microbial studies of new pyridine derivatives, showcasing the application of related compounds in creating novel chemical entities (N. Patel, S. N. Agravat, 2007).

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on “2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid” and related compounds could involve further exploration of their antioxidant, antimicrobial, and anti-inflammatory activities . Additionally, molecular docking studies could be conducted to understand the interaction modes and binding affinity of these compounds with the active sites of various enzymes .

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S/c1-8(12(14)15)13-20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7-8,13H,2,5-6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVUPFJZEUPOOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2697842.png)

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2697846.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2697847.png)

![2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2697848.png)